3-Bromo-4-phenoxybenzonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4, MF: C13H8BrNO, MW: 274.11) is a halogenated diaryl ether building block featuring a benzonitrile core substituted with a bromine atom at the 3-position and a phenoxy group at the 4-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor in the multi-step synthesis of JNJ-DGAT2-A, a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 183111-00-4
Cat. No. B3248062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-phenoxybenzonitrile
CAS183111-00-4
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)Br
InChIInChI=1S/C13H8BrNO/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H
InChIKeyWIBDSXQWDQDYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4): Verified Synthesis Route, Key Intermediate Identity, and Procurement Specifications


3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4, MF: C13H8BrNO, MW: 274.11) is a halogenated diaryl ether building block featuring a benzonitrile core substituted with a bromine atom at the 3-position and a phenoxy group at the 4-position . It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor in the multi-step synthesis of JNJ-DGAT2-A, a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2) . Commercial sourcing typically involves a minimum purity specification of 95% to 98%, with the solid product requiring storage in a cool, dry environment .

3-Bromo-4-phenoxybenzonitrile: Critical Functional Group Positioning Prevents Direct Substitution by Common Analogs


The value proposition of 3-bromo-4-phenoxybenzonitrile is entirely dependent on the specific positioning of its functional groups. Substituting with a simple 4-phenoxybenzonitrile (CAS 3096-81-9) is not viable for applications requiring the bromine atom as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings) . Furthermore, moving the bromine substitution to alternative positions (e.g., 2-bromo-4-phenoxybenzonitrile) or altering the electronic nature of the leaving group (e.g., using a chloro or fluoro analog) introduces distinct steric and electronic profiles that alter reaction kinetics, regioselectivity, and the stability of downstream intermediates [1]. The following evidence quantifies the specific synthetic and biological implications of selecting this precise isomer.

Quantitative Differentiation: Verified Synthetic Yield, Key Intermediate Role in Potent DGAT2 Inhibition, and Herbicidal Class Association for 3-Bromo-4-phenoxybenzonitrile


Synthetic Accessibility: Validated 76% Yield for 3-Bromo-4-phenoxybenzonitrile Under Mild Conditions

The synthesis of the target compound proceeds via a well-documented nucleophilic aromatic substitution (SNAr) between 3-bromo-4-fluorobenzonitrile and phenol. This specific reaction achieves a 76% isolated yield under mild room temperature conditions using potassium carbonate in DMSO . This yield serves as a critical benchmark for feasibility when planning multi-step syntheses, as the reaction leverages the para-fluorine as a superior leaving group compared to alternative halogens. In a cross-study comparison, a similar SNAr reaction using 4-bromobenzonitrile (an analog lacking the 3-bromo activating group) with phenol under optimized Pd-catalyzed conditions achieved a ∼79% conversion [1]. While the conversion is comparable, the target compound's synthesis benefits from a non-catalytic, metal-free protocol, which simplifies purification and reduces the cost and complexity of scale-up.

Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Medicinal Chemistry Value: Essential Precursor to JNJ-DGAT2-A, a 140 nM DGAT2 Inhibitor

The primary application-derived value of 3-bromo-4-phenoxybenzonitrile is its established role as a core fragment in the synthesis of JNJ-DGAT2-A, a potent and selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor . The full molecule, which incorporates the 3-bromo-4-phenoxybenzonitrile moiety, exhibits an IC50 of 0.14 µM (140 nM) against DGAT2 and demonstrates >70-fold selectivity over the related DGAT1 and MGAT2 enzymes [1]. This biological activity is a direct consequence of the 3-bromo-4-phenoxy substitution pattern, which serves as the foundation for further derivatization to achieve the optimal binding conformation and selectivity profile. A simpler analog like 4-phenoxybenzonitrile, which lacks the bromine handle and additional functionalization, does not possess this targeted DGAT2 inhibitory profile and cannot serve as a direct precursor to this inhibitor series.

Medicinal Chemistry Metabolic Disease Enzyme Inhibition

Herbicidal Class Association: 3-Bromo Substitution Aligns with Patented Phenoxybenzonitrile Herbicide Scaffolds

The broader chemical class of substituted phenoxybenzonitriles, into which 3-bromo-4-phenoxybenzonitrile falls, is established as having utility as pre- and post-emergence herbicides [1]. The specific patent literature (e.g., US4029493A and EP0379915A1) explicitly claims phenoxybenzonitriles with halo-substitution on the phenoxy ring and/or halo- or alkyl-substitution on the benzonitrile ring [1][2]. The presence of the bromine atom at the 3-position of the benzonitrile ring in this compound provides a specific substitution pattern that fits within this claimed chemical space, making it a relevant analog for structure-activity relationship (SAR) studies in herbicide development. A non-halogenated or differently substituted analog (e.g., 4-phenoxybenzonitrile) would not represent the same substitution class and would be a less relevant comparator for exploring the SAR of halo-substituted herbicidal phenoxybenzonitriles.

Agrochemical Herbicide Discovery Patent Landscape

Validated Application Scenarios for Procuring 3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4) Based on Quantitative Evidence


Synthesis of Potent DGAT2 Inhibitors for Metabolic Disease Research

This compound is the validated starting material for the synthesis of JNJ-DGAT2-A, a potent DGAT2 inhibitor (IC50 = 0.14 µM) with >70-fold selectivity over DGAT1. Research groups studying triglyceride synthesis, non-alcoholic fatty liver disease (NAFLD), or obesity should procure this specific building block to ensure fidelity to published synthetic routes and to generate biologically active leads .

Exploration of Halogen Effects in Herbicidal Phenoxybenzonitrile SAR

Based on the patent literature establishing substituted phenoxybenzonitriles as effective pre- and post-emergence herbicides, this 3-bromo derivative serves as a key analog for SAR studies. Agrochemical researchers can use this compound to systematically investigate the impact of benzonitrile ring halogenation on herbicidal activity and crop selectivity, directly addressing the structural variables highlighted in US4029493A and EP0379915A1 [1][2].

Metal-Free Synthesis of Functionalized Diaryl Ether Building Blocks

For organic chemists focused on methodology, this compound serves as a reference example for a high-yielding (76%), room-temperature, metal-free SNAr reaction between an activated aryl fluoride and a phenol. Its synthesis demonstrates a clean and scalable route to ortho-bromo substituted diaryl ethers, providing a practical alternative to more complex catalytic systems required for other substrates .

Medicinal Chemistry Scaffold Diversification via Cross-Coupling

The ortho-bromo substituent on the benzonitrile ring is strategically positioned for subsequent diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research groups aiming to explore chemical space around the phenoxybenzonitrile pharmacophore can use this compound as a versatile late-stage functionalization handle to generate libraries of novel analogs for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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